Mmp inhibitor V
Overview
Description
ONO-4817 is a synthetic compound known for its role as a matrix metalloproteinase inhibitor. Matrix metalloproteinases are enzymes that play a crucial role in the degradation of extracellular matrix components, which is a key process in various physiological and pathological conditions, including tissue remodeling, inflammation, and cancer metastasis . ONO-4817 has been studied for its potential therapeutic applications in diseases where matrix metalloproteinases are implicated, such as arthritis, atherosclerosis, and cancer .
Mechanism of Action
Target of Action
MMP Inhibitor V is a broad-spectrum inhibitor that primarily targets several Matrix Metalloproteinases (MMPs), including MMP-2, -3, -8, -9, -12, and -13 . MMPs are a family of zinc-dependent extracellular matrix (ECM) remodeling endopeptidases . They play crucial roles in various biological processes such as cell transformation, carcinogenesis, embryonic development, angiogenesis, cell repair, and tissue remodeling .
Mode of Action
this compound mimics the peptide structure of natural MMP substrates and binds to these proteases . This binding prevents the degradation of the basement membrane by these proteases . The inhibitor’s action prevents the migration of endothelial cells needed to form new blood vessels . Selective MMP inhibition by small molecules like this compound utilizes unique modes of action, such as binding to protease secondary binding sites (exosites), allosterically blocking the protease active site, or preventing proMMP activation .
Biochemical Pathways
MMPs are involved in the degradation of almost every component of the ECM . This degradation is crucial for various biological processes, including embryonic development and angiogenesis . When the expression of MMPs is altered, it can lead to the abnormal degradation of the ECM, which is the initial cause of the development of chronic degenerative diseases and vascular complications generated by diabetes . MMPs also have an association with neurodegeneration and cancer progression .
Pharmacokinetics
The most recent generation of MMP inhibitors, including this compound, have desirable selectivities and improved pharmacokinetics, resulting in improved toxicity profiles . .
Result of Action
The inhibition of MMPs by this compound can modulate a number of cellular activities. It has been linked to a wide variety of biological processes, such as cell transformation and carcinogenesis . Over time, MMPs have been evaluated for their role in cancer progression, migration, and metastasis . Accordingly, various MMPs have become attractive therapeutic targets for anticancer drug development .
Action Environment
The action of this compound can be influenced by various environmental factors. It’s important to note that the effectiveness of MMP inhibitors can be influenced by the specific biological context, including the presence of other molecules and the specific characteristics of the disease state .
Biochemical Analysis
Biochemical Properties
MMP Inhibitor V interacts with various enzymes and proteins, primarily those in the MMP family . It acts as a broad-spectrum inhibitor against MMP-2, -3, -8, -9, -12, -13, but not MMP-1 or MMP-7 . The inhibitor binds to the active sites of these enzymes, preventing them from degrading ECM components . This interaction is facilitated by the inhibitor’s hydroxamate group, which binds to the zinc atom in the active site of the MMP enzyme .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. By inhibiting MMP activity, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, by preventing the degradation of ECM components, this compound can modulate cell-cell and cell-ECM interactions, influencing cell differentiation, migration, proliferation, and survival .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . The inhibitor binds to the active sites of MMPs, preventing them from degrading ECM components . This binding interaction is facilitated by the inhibitor’s hydroxamate group, which chelates the zinc ion in the active site of the MMP enzyme .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, MMP inhibitors can attenuate left ventricular enlargement in pacing-induced models of congestive heart failure .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, in a collagen-induced arthritis model, an MMP-13 inhibitor resulted in a significant and dose-dependent decrease in clinical symptoms and cartilage erosion . No toxic or adverse effects were seen at the dosages tested .
Metabolic Pathways
This compound is involved in the metabolic pathways that regulate ECM turnover and tissue remodeling . It interacts with enzymes such as MMPs and cofactors like zinc ions . By inhibiting MMP activity, this compound can affect metabolic flux and metabolite levels, particularly those related to ECM components .
Transport and Distribution
Mmps, the primary targets of this compound, are associated with the cell surface or bound to the ECM, which prevents them from diffusing away and keeps the MMP under control of the cell .
Subcellular Localization
The subcellular localization of this compound is not well-studied. Mmps, the primary targets of this compound, have been found in various subcellular locations. For instance, MT1-MMP, a member of the MMP family, localizes to the cell surface, cytoplasm, caveolae, Golgi, cytoskeleton, centrosome, and nucleus . The localization of this compound is likely influenced by the localization of its target MMPs.
Preparation Methods
ONO-4817, chemically known as [(2S, 4S)-N-Hydroxy-5-ethoxymethyloxy-2-methyl-4-(4-phenoxybenzoyl)aminopentanamide], is synthesized through a multi-step process. The synthetic route involves the following key steps:
Formation of the core structure: The synthesis begins with the preparation of the core pentanamide structure.
Introduction of functional groups: Various functional groups, including the hydroxy, ethoxy, and phenoxy groups, are introduced through specific reactions.
Final assembly: The final compound is assembled through a series of coupling reactions and purification steps to obtain the desired product with high purity.
Industrial production methods for ONO-4817 involve optimizing these synthetic routes to ensure scalability, cost-effectiveness, and compliance with regulatory standards. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
ONO-4817 undergoes several types of chemical reactions, primarily involving its interaction with matrix metalloproteinases. The key reactions include:
Inhibition of matrix metalloproteinases: ONO-4817 binds to the active site of matrix metalloproteinases, inhibiting their enzymatic activity.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, which may affect its stability and activity.
Substitution reactions: Various substitution reactions can occur, particularly involving the phenoxy and ethoxy groups, which can modify the compound’s properties.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pH conditions to optimize the reaction efficiency and yield. The major products formed from these reactions are typically the inhibited forms of matrix metalloproteinases, which are less active or inactive.
Scientific Research Applications
ONO-4817 has been extensively studied for its scientific research applications across various fields:
Chemistry: In chemistry, ONO-4817 is used as a tool to study the inhibition of matrix metalloproteinases and their role in various chemical processes.
Comparison with Similar Compounds
ONO-4817 is unique in its selective inhibition of specific matrix metalloproteinases. Similar compounds include:
CTK8G1143: Another matrix metalloproteinase inhibitor with similar inhibitory activity.
Marimastat: A broad-spectrum matrix metalloproteinase inhibitor used in cancer research.
Batimastat: Another matrix metalloproteinase inhibitor with applications in cancer and cardiovascular research.
ONO-4817 stands out due to its oral bioavailability and selective inhibition profile, making it a valuable tool in both research and therapeutic applications .
Properties
IUPAC Name |
N-[(2S,4S)-1-(ethoxymethoxy)-5-(hydroxyamino)-4-methyl-5-oxopentan-2-yl]-4-phenoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O6/c1-3-28-15-29-14-18(13-16(2)21(25)24-27)23-22(26)17-9-11-20(12-10-17)30-19-7-5-4-6-8-19/h4-12,16,18,27H,3,13-15H2,1-2H3,(H,23,26)(H,24,25)/t16-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWWQELUBWGQGA-WMZOPIPTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCOCC(CC(C)C(=O)NO)NC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCOC[C@H](C[C@H](C)C(=O)NO)NC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223472-31-9 | |
Record name | ONO-4817 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223472319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ONO-4817 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU48RF5PFC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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